molecular formula C16H16BrNO B5816011 N-(3-bromophenyl)-4-isopropylbenzamide

N-(3-bromophenyl)-4-isopropylbenzamide

Cat. No. B5816011
M. Wt: 318.21 g/mol
InChI Key: SKCNMLSSWVPGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-4-isopropylbenzamide, also known as BML-210, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-isopropylbenzamide is not fully understood. However, it has been suggested that N-(3-bromophenyl)-4-isopropylbenzamide may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, N-(3-bromophenyl)-4-isopropylbenzamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-isopropylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-bromophenyl)-4-isopropylbenzamide inhibits the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). It has also been found to reduce the production of reactive oxygen species (ROS) and inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-bromophenyl)-4-isopropylbenzamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer effects, which make it a promising candidate for further research. However, one of the limitations of using N-(3-bromophenyl)-4-isopropylbenzamide is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-4-isopropylbenzamide. One of the potential areas of investigation is its use as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Further studies are needed to elucidate the mechanism of action of N-(3-bromophenyl)-4-isopropylbenzamide and to determine its efficacy and safety in vivo. Additionally, the potential anti-cancer effects of N-(3-bromophenyl)-4-isopropylbenzamide warrant further investigation, particularly in animal models and clinical trials.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-4-isopropylbenzamide involves the reaction of 3-bromobenzoyl chloride with isopropylamine in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain a white crystalline solid.

Scientific Research Applications

N-(3-bromophenyl)-4-isopropylbenzamide has been found to have potential therapeutic properties in various scientific studies. It has been investigated for its anti-inflammatory, analgesic, and anti-cancer effects. In vitro studies have shown that N-(3-bromophenyl)-4-isopropylbenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

N-(3-bromophenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-11(2)12-6-8-13(9-7-12)16(19)18-15-5-3-4-14(17)10-15/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCNMLSSWVPGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.